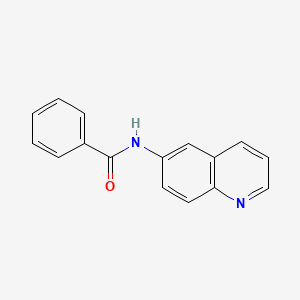

N-quinolin-6-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-quinolin-6-ylbenzamide” is a chemical compound with the formula C16H12N2O . It is a non-polymer component .

Synthesis Analysis

The synthesis of “this compound” involves coupling reactions via C-H or N-H activations . The preparation involves a mixture of 8-aminoquinoline and triethylamine dissolved in dichloromethane .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various structure viewers . The formula weight of the compound is 248.279 Da .Chemical Reactions Analysis

“this compound” has been involved in various chemical reactions. For instance, it has been used in the development of N-(quinolin-8-yl)-benzamide coupling reactions via C-H or N-H activations . It has also been used in the synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides .Aplicaciones Científicas De Investigación

Neuroprotective and Psychoactive Properties : A study highlighted the psycho- and neurotropic properties of N-quinolin-6-ylbenzamide derivatives. Specifically, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide demonstrated potent anti-anxiety action, anti-amnesic activity, and considerable antihypoxic effect, suggesting its potential as a psychoactive compound (Podolsky, Shtrygol’, & Zubkov, 2017).

Anticancer Activity : Various quinolin-6-ylbenzamide derivatives have shown significant anticancer activity. For instance, 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrated potent cytotoxic activity against human cancer cell lines, indicating their potential as antitumor agents (Huang et al., 2013). Another study identified quinolin-6-yloxyacetamides as microtubule destabilizing agents that bind to the colchicine site of tubulin, highlighting their role in disrupting the microtubule cytoskeleton in cancer cells (Sharma et al., 2017).

DNA Methylation Inhibition : Quinoline derivatives, including those related to this compound, have been studied as inhibitors of DNA methyltransferase (DNMT), which is significant in cancer treatment. A derivative, SGI-1027, was found to be a potent DNMT inhibitor, with certain derivatives showing comparable activity (Rilova et al., 2014).

Antimicrobial and Antifungal Activities : this compound derivatives have also been explored for their antimicrobial properties. For instance, some derivatives demonstrated significant antimicrobial activity against gram-positive and gram-negative bacteria and fungi (Faldu et al., 2014).

Antitubercular Activity : Certain derivatives of this compound have been synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis, with some compounds showing significant activity (Kantevari et al., 2011).

Leukotriene Receptor Antagonism : The development of leukotriene receptor antagonists has involved derivatives containing a (quinolin-2-ylmethoxy)phenyl moiety. These compounds have shown potential in treating conditions like asthma and allergies (Galemmo et al., 1990).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Benzimidazole compounds, which share a similar structure, have been shown to interfere with mitosis in fungi . This suggests that N-Quinolin-6-ylbenzamide might also interact with cellular structures or processes, leading to changes in cell function or viability.

Biochemical Pathways

Given its potential interaction with p-gp, it may influence the efflux of various substrates of this transporter, thereby affecting multiple biochemical pathways .

Pharmacokinetics

The compound’s structure suggests it might be subject to metabolic processes such as alkylation .

Result of Action

Similar compounds have been shown to reverse multidrug resistance, suggesting that this compound might have similar effects .

Propiedades

IUPAC Name |

N-quinolin-6-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-16(12-5-2-1-3-6-12)18-14-8-9-15-13(11-14)7-4-10-17-15/h1-11H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBDHSKBYRWNNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203384 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide](/img/structure/B2453577.png)

![(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile](/img/structure/B2453578.png)

![Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B2453579.png)

![N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2453580.png)

![10-oxo-N-[4-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2453582.png)

![(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2453583.png)

![2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE](/img/structure/B2453593.png)